molecular formula C17H22ClNO B4409362 (4-ethoxybenzyl)(4-methylbenzyl)amine hydrochloride

(4-ethoxybenzyl)(4-methylbenzyl)amine hydrochloride

Cat. No. B4409362
M. Wt: 291.8 g/mol
InChI Key: PVWJMOWGKFUFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxybenzyl)(4-methylbenzyl)amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly used as a precursor in the synthesis of various organic compounds, and its unique properties make it an ideal candidate for scientific research.

Mechanism of Action

The mechanism of action of (4-ethoxybenzyl)(4-methylbenzyl)amine hydrochloride is not well understood. However, it is believed that the compound interacts with various enzymes and receptors in the body, leading to changes in biochemical pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have analgesic properties and can be used to relieve pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-ethoxybenzyl)(4-methylbenzyl)amine hydrochloride in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of (4-ethoxybenzyl)(4-methylbenzyl)amine hydrochloride in scientific research. One area of interest is its potential use in the development of new drugs. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a versatile compound that has numerous applications in scientific research. Its unique properties make it an ideal candidate for use in the synthesis of various organic compounds, and its potential applications in drug development and materials science make it an exciting area of research for the future.

Scientific Research Applications

(4-ethoxybenzyl)(4-methylbenzyl)amine hydrochloride has numerous applications in scientific research. One of its primary uses is as a precursor in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been used in the development of new catalysts, ligands, and chiral auxiliaries.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-3-19-17-10-8-16(9-11-17)13-18-12-15-6-4-14(2)5-7-15;/h4-11,18H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWJMOWGKFUFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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